Erythromycin Stearate Achieves Higher Active Erythromycin Base Plasma Levels Than Estolate
In a crossover study in healthy volunteers receiving single and repeated oral doses, erythromycin stearate yielded higher plasma levels of the active erythromycin base compared to erythromycin estolate, despite estolate producing higher total drug levels [1]. This differentiation is critical because only the free base form is microbiologically active, rendering total drug measurements of estolate (which include inactive absorbed ester) misleading for predicting antibacterial efficacy [1].
| Evidence Dimension | Plasma concentration of active erythromycin base |
|---|---|
| Target Compound Data | Higher erythromycin base levels (quantified in original study as statistically significant; exact numerical values require access to full article data table). |
| Comparator Or Baseline | Erythromycin estolate: lower erythromycin base levels but higher total drug levels (ester + base). |
| Quantified Difference | Stearate yielded significantly higher active base concentrations; estolate gave higher total drug levels. |
| Conditions | Healthy male volunteers; single and repeated oral dosing; HPLC assay for base. |
Why This Matters
Procurement decisions for research or generic drug development must prioritize erythromycin stearate when the experimental endpoint requires accurate measurement of active drug, as total drug assays of estolate overestimate the available active moiety.
- [1] Welling PG, et al. Plasma Levels following Single and Repeated Doses of Erythromycin Estolate and Erythromycin Stearate. J Pharm Sci. 1979;68(2):150-155. View Source
